molecular formula C17H21N7O2 B12179916 N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

Cat. No.: B12179916
M. Wt: 355.4 g/mol
InChI Key: LGORONLXEZGXPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazole ring and a benzotriazinone moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the benzotriazinone group. Common reagents used in these reactions include hydrazines, aldehydes, and nitriles under controlled conditions such as reflux or catalytic environments.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst or base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide
  • This compound

Uniqueness

Compared to similar compounds, this compound stands out due to its unique combination of the triazole and benzotriazinone moieties. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H21N7O2

Molecular Weight

355.4 g/mol

IUPAC Name

N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide

InChI

InChI=1S/C17H21N7O2/c1-11(2)10-14-18-17(22-21-14)19-15(25)8-5-9-24-16(26)12-6-3-4-7-13(12)20-23-24/h3-4,6-7,11H,5,8-10H2,1-2H3,(H2,18,19,21,22,25)

InChI Key

LGORONLXEZGXPT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC(=NN1)NC(=O)CCCN2C(=O)C3=CC=CC=C3N=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.